ethyl 2-(3,5-dichlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(3,5-dichlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,5-dichlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate typically involves the condensation of 3,5-dichlorobenzoic acid with ethyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dichlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-(3,5-dichlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of ethyl 2-(3,5-dichlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(substituted benzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylates: These compounds have similar structures but different substituents on the benzamido group.
Thiophene derivatives: Compounds like suprofen and articaine, which have different substituents on the thiophene ring.
Uniqueness
Ethyl 2-(3,5-dichlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is unique due to the presence of the 3,5-dichlorobenzamido group, which imparts distinct biological activities and chemical reactivity compared to other thiophene derivatives .
Properties
IUPAC Name |
ethyl 2-[(3,5-dichlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO3S/c1-2-25-19(24)16-14-6-4-3-5-7-15(14)26-18(16)22-17(23)11-8-12(20)10-13(21)9-11/h8-10H,2-7H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZJPQVQUBCECT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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